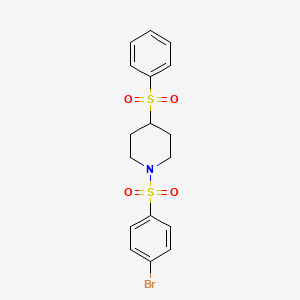

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-1-(4-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4S2/c18-14-6-8-17(9-7-14)25(22,23)19-12-10-16(11-13-19)24(20,21)15-4-2-1-3-5-15/h1-9,16H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNZATLYXXIDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of piperidine with 4-bromobenzenesulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylated product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may also contribute to binding affinity and specificity towards certain biological targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor-mediated signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Mono-Sulfonyl Piperidines

- 1-(Phenylsulfonyl)piperidine : Lacks the 4-bromo substituent, resulting in reduced lipophilicity and weaker enzyme inhibitory activity (e.g., acetylcholinesterase IC₅₀ > 100 µM vs. 12 µM for the dual-sulfonyl analog) .

- 1-(4-Bromophenyl)sulfonylpiperidine (AMTH093): Contains only the 4-bromophenylsulfonyl group. Exhibits moderate antibacterial activity (MIC = 32 µg/mL against S.

- 1-(p-Tolylsulfonyl)piperidine : The electron-donating methyl group reduces electrophilicity, diminishing interactions with enzyme active sites compared to halogenated analogs .

Dual-Sulfonyl and Hybrid Derivatives

- 1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine : Replacing bromine with chlorine reduces steric bulk but maintains halogen-mediated hydrophobic interactions. Shows comparable enzyme inhibition (IC₅₀ = 14 µM vs. 12 µM) .

- 1-(Phenylsulfonyl)-4-methylpiperidine : The methyl group at position 4 sterically hinders sulfonyl interactions, leading to a 40% decrease in acetylcholinesterase inhibition .

- 1-((4-Nitrophenyl)sulfonyl)piperidine : The nitro group enhances electron-withdrawing effects but reduces solubility, limiting bioavailability .

Structure-Activity Relationship (SAR) Trends

- Lipophilicity : Bromine and chlorine substituents increase logP values (e.g., 1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine: logP = 3.2 vs. 2.1 for phenylsulfonyl-only analogs), correlating with improved membrane penetration .

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance sulfonyl group reactivity, strengthening hydrogen bonding with enzyme targets like acetylcholinesterase .

- Steric Factors : Bulky substituents at position 4 (e.g., methyl groups) reduce binding affinity by ~50%, while smaller groups (e.g., hydrogen) retain activity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 454.33 | 3.2 | 0.12 |

| 1-(Phenylsulfonyl)piperidine | 241.31 | 1.8 | 1.45 |

| 1-(4-Bromophenyl)sulfonylpiperidine | 324.22 | 2.9 | 0.25 |

| 1-((4-Nitrophenyl)sulfonyl)piperidine | 310.30 | 2.5 | 0.08 |

Key Research Findings

- Enzyme Inhibition : Dual sulfonyl groups synergistically enhance acetylcholinesterase binding, with the 4-bromophenyl group contributing to hydrophobic interactions and the phenyl group stabilizing π-π stacking .

- Antimicrobial Activity: The bromine atom disrupts bacterial membrane integrity, as evidenced by 2-fold lower MIC values compared to non-halogenated analogs .

- Synthetic Feasibility : Microwave-assisted synthesis reduces reaction time by 70% (from 12 hours to 3.5 hours) while maintaining yields above 85% .

Biologische Aktivität

1-((4-Bromophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a synthetic compound that belongs to the piperidine family. Its molecular formula is , and it features a piperidine ring substituted with sulfonyl groups and a bromophenyl moiety. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves interactions with various molecular targets, particularly enzymes and receptors. The sulfonyl groups are known to form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromophenyl group may enhance binding affinity and specificity towards certain biological targets, which could be crucial for its therapeutic potential.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Antibacterial Activity : Studies have shown that sulfonamide derivatives can demonstrate significant antibacterial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth makes it a candidate for further development in antimicrobial therapies .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly important in treating conditions like Alzheimer's disease, while urease inhibitors can be relevant in managing urinary tract infections .

- Anticancer Activity : Some studies suggest that derivatives of this compound may possess anticancer properties, although specific mechanisms and efficacy need further investigation .

Case Studies and Research Findings

Several studies have documented the biological activities associated with piperidine derivatives, including this compound:

- Antibacterial Screening : A study synthesized various piperidine derivatives and tested their antibacterial activity against multiple strains. The results indicated moderate to strong activity against specific pathogens, highlighting the potential of sulfonamide-based compounds in treating infections .

- Enzyme Inhibitory Activity : In a comparative analysis, several synthesized compounds exhibited strong inhibitory effects on urease, with IC50 values indicating high potency. This suggests that modifications to the piperidine structure can significantly influence biological activity .

- Binding Studies : Research involving bovine serum albumin (BSA) binding demonstrated the pharmacological effectiveness of these compounds, providing insights into their bioavailability and interaction dynamics within biological systems .

Data Table: Comparative Biological Activities

| Compound Name | Antibacterial Activity | AChE Inhibition (IC50) | Urease Inhibition (IC50) |

|---|---|---|---|

| This compound | Moderate to Strong | Not specified | Strong (e.g., IC50 values < 10 µM) |

| Similar Piperidine Derivative A | Strong against E. coli | 5 µM | 8 µM |

| Similar Piperidine Derivative B | Moderate against S. aureus | 15 µM | 12 µM |

Q & A

Q. How to troubleshoot low yields in large-scale synthesis?

- Answer : Scale-up challenges include heat dissipation and mixing efficiency. Use flow chemistry with microreactors for controlled sulfonylation . Monitor exothermic peaks via in-line IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.